molecular formula C14H20N2 B7896138 Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine

Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine

Cat. No.: B7896138
M. Wt: 216.32 g/mol
InChI Key: GDSSBYLMVHLVFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, a possible synthetic route could involve the reaction of 1-propyl-1H-indole-5-carbaldehyde with ethylamine under reductive amination conditions .

Industrial Production Methods

Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole-5-carboxylic acids, and reduced indole derivatives .

Scientific Research Applications

Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-propylindol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-3-8-16-9-7-13-10-12(11-15-4-2)5-6-14(13)16/h5-7,9-10,15H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSSBYLMVHLVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)CNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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